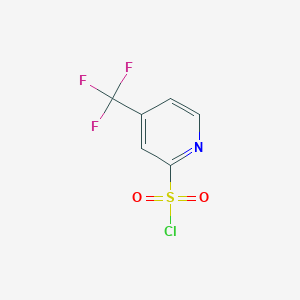

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Descripción general

Descripción

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl chloride functional group. This compound is widely used as a reagent in various chemical reactions due to its unique reactivity and stability.

Mecanismo De Acción

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and carbanions .

Mode of Action

Sulfonyl chlorides are typically used as electrophiles in organic synthesis, reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively .

Biochemical Pathways

It’s worth noting that the compound can be used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the final product .

Result of Action

As a sulfonyl chloride, it is a reactive compound that can participate in a variety of chemical reactions, leading to the formation of various products .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

4-(Trifluoromethyl)pyridine+Chlorosulfonic acid→4-(Trifluoromethyl)pyridine-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or toluene.

Major Products

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Agrochemical Industry

The compound is extensively used as an intermediate in the synthesis of various agrochemicals. Its derivatives have been found to exhibit potent fungicidal and insecticidal properties.

- Fungicides : Compounds derived from 4-(trifluoromethyl)pyridine-2-sulfonyl chloride have been incorporated into formulations like fluazinam, a widely used fungicide that disrupts respiratory processes in fungi .

- Insecticides : The sulfonyl chloride derivative has been employed to synthesize insecticides effective against pests such as Tetranychus urticae (two-spotted spider mite) and other agricultural pests .

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound serve as key intermediates in drug synthesis.

- Drug Development : The trifluoromethyl group enhances the pharmacological properties of drugs. For instance, several FDA-approved drugs incorporate the trifluoromethyl moiety for improved efficacy .

- Clinical Trials : Numerous compounds containing this structure are currently undergoing clinical trials, indicating its potential in developing new therapeutic agents .

Table 1: Comparison of Agrochemical Products Derived from this compound

| Product Name | Active Ingredient | Type | Target Pest/Fungi | Market Status |

|---|---|---|---|---|

| Fluazinam | Trifluoromethyl pyridine derivative | Fungicide | Various fungi | Commercially available |

| Pyroxsulam | Trifluoromethyl pyridine derivative | Herbicide | Grasses and broadleaf weeds | Commercially available |

Table 2: Pharmaceutical Compounds Incorporating Trifluoromethyl Group

| Drug Name | Active Ingredient | Indication | Approval Status |

|---|---|---|---|

| Ubrogepant | Trifluoromethyl-containing compound | Migraine treatment | Approved |

| Alpelisib | Trifluoromethyl-containing compound | Breast cancer | Approved |

Case Study 1: Development of Fluazinam

Fluazinam was developed as a potent fungicide utilizing intermediates derived from this compound. The compound's unique properties allow it to effectively inhibit fungal respiration, leading to its widespread adoption in agriculture.

Case Study 2: Synthesis of Ubrogepant

Ubrogepant, an oral medication for migraine relief, incorporates a trifluoromethyl group that enhances its bioavailability and therapeutic efficacy. The synthesis pathway includes steps involving sulfonyl chlorides derived from pyridine compounds, showcasing the versatility of this compound in drug development.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.

Methanesulfonyl chloride: Contains a sulfonyl chloride group but lacks the trifluoromethyl and pyridine components.

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure with the trifluoromethyl group at a different position on the pyridine ring.

Uniqueness

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group attached to a pyridine ring. This unique structure imparts specific reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.

Actividad Biológica

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 174485-71-3) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

This compound is synthesized through various methods, often involving the reaction of pyridine derivatives with sulfonyl chlorides. The presence of the trifluoromethyl group enhances the compound's electrophilicity, making it a versatile intermediate for further chemical modifications. It serves as a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the sulfonylpyridine scaffold. For instance, a series of sulfonylpyridines, including those with the trifluoromethyl group, exhibited significant activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. The compounds demonstrated selective inhibition without affecting host cell viability, showcasing their potential as targeted antimicrobial agents .

Table 1: Antimicrobial Activity of Sulfonylpyridine Compounds

| Compound | Target Organism | IC50 (μg/mL) | Selectivity |

|---|---|---|---|

| 4-(TFM)P2SC | C. trachomatis | 5.2 | High |

| Compound A | E. coli | 10.0 | Moderate |

| Compound B | S. aureus | 12.5 | Moderate |

The trifluoromethyl substituent has been shown to be critical for the biological activity of these compounds, as its absence significantly reduces efficacy .

Anticancer Activity

In addition to antimicrobial effects, this compound derivatives have demonstrated promising anticancer properties. A study evaluated various urea derivatives containing sulfonyl groups against multiple cancer cell lines, revealing that some derivatives exhibited lower IC50 values than Doxorubicin, a standard chemotherapy agent .

Table 2: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50 μM) |

|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | Better (52.1) |

| Compound 8 | A549 | 22.4 | Better (52.1) |

| Compound 9 | HCT116 | 17.8 | Better (52.1) |

These findings suggest that modifications on the pyridine ring can enhance selectivity and potency against specific cancer types, indicating potential for further development in cancer therapeutics .

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that these compounds may interfere with bacterial metabolic pathways or cellular processes in cancer cells, leading to growth inhibition .

For example, some derivatives showed down-regulation of critical genes involved in cell proliferation and survival pathways in cancer models, such as EGFR and KRAS in lung cancer cells . This highlights their potential for multi-target therapeutic strategies.

Case Studies

- Chlamydial Infections : A study demonstrated that a series of sulfonylpyridines effectively inhibited C. trachomatis growth with minimal toxicity to host cells. The most active compound showed an IC50 value significantly lower than conventional antibiotics used for similar infections .

- Cancer Treatment : In vitro studies on human cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through modulation of key signaling pathways .

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPALDGMMNCAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622522 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174485-71-3 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.